molecular formula C17H32FN6O13P3 B13915248 N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13915248
M. Wt: 640.4 g/mol
InChI Key: IZZBJQQXPMZLRV-VGJFTDQKSA-N
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Description

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine derivative, a fluorinated sugar moiety, and a phosphono hydrogen phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, including the preparation of the purine derivative, the fluorinated sugar moiety, and the final coupling reaction to form the complete molecule. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, fluorinated sugars, and phosphono hydrogen phosphate analogs. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a purine base, a fluorinated sugar, and a phosphono hydrogen phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H32FN6O13P3

Molecular Weight

640.4 g/mol

IUPAC Name

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17FN5O13P3.C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;1-4-7(5-2)6-3/h3-6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,16,19)(H2,20,21,22);4-6H2,1-3H3/t4-,5?,6-,9-,11-;/m1./s1

InChI Key

IZZBJQQXPMZLRV-VGJFTDQKSA-N

Isomeric SMILES

CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Canonical SMILES

CCN(CC)CC.CC1(C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Origin of Product

United States

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